molecular formula C18H15NO2 B122364 5-Acetyl-8-(phenylmethoxy)quinoline CAS No. 26872-48-0

5-Acetyl-8-(phenylmethoxy)quinoline

Cat. No.: B122364
CAS No.: 26872-48-0
M. Wt: 277.3 g/mol
InChI Key: DWSIKCNONKHROY-UHFFFAOYSA-N
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Description

5-Acetyl-8-(phenylmethoxy)quinoline is a heterocyclic aromatic compound with a quinoline backbone This compound is characterized by the presence of an acetyl group at the 5-position and a benzyloxy group at the 8-position of the quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Acetyl-8-(phenylmethoxy)quinoline typically involves the Friedel-Crafts acetylation of 8-benzyloxyquinoline. The reaction is carried out using acetyl chloride and a Lewis acid catalyst such as aluminum chloride in an inert solvent like nitrobenzene . The reaction mixture is stirred at a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to maximize yield and purity. The product is then isolated by filtration, washed with a mixture of acetone and diisopropyl ether, and dried under vacuum .

Chemical Reactions Analysis

Types of Reactions

5-Acetyl-8-(phenylmethoxy)quinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert it into tetrahydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and amines are employed under various conditions.

Major Products Formed

Scientific Research Applications

5-Acetyl-8-(phenylmethoxy)quinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Acetyl-8-(phenylmethoxy)quinoline involves its interaction with various molecular targets. In biological systems, it can bind to DNA and proteins, interfering with their normal functions. This interaction can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells. The compound may also inhibit specific enzymes involved in inflammatory pathways.

Comparison with Similar Compounds

Similar Compounds

    5-Acetyl-8-hydroxyquinoline: Similar structure but with a hydroxy group instead of a benzyloxy group.

    5-Acetyl-8-methoxyquinoline: Contains a methoxy group at the 8-position.

    5-Acetyl-8-phenylmethoxyquinoline: Features a phenylmethoxy group at the 8-position.

Uniqueness

5-Acetyl-8-(phenylmethoxy)quinoline is unique due to the presence of the benzyloxy group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(8-phenylmethoxyquinolin-5-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO2/c1-13(20)15-9-10-17(18-16(15)8-5-11-19-18)21-12-14-6-3-2-4-7-14/h2-11H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWSIKCNONKHROY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C2C=CC=NC2=C(C=C1)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90548264
Record name 1-[8-(Benzyloxy)quinolin-5-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90548264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26872-48-0
Record name 1-[8-(Benzyloxy)quinolin-5-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90548264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A 5 liter 4-necked flask equipped with a mechanical stirrer, thermometer, addition funnel and refluxing condenser was charged with 5-acetyl-8-hydroxyquinoline (300 gms/1.44 moles) and acetone (3 liters). To this solution was added anhydrous potassium carbonate (443 gms/1.6 moles) in 30 minutes followed by benzyl bromide (229 ml/1.92 moles) slowly in 90 minutes. The resulting slurry was heated to reflux for 12 hours. The reaction mass was filtered through hyflo bed, after completion of reaction and washed with hot ethyl acetate (300 ml). The clear filtrate was distilled out completely at 55-60° C. under high vacuum. The residue was dissolved in acetone (300 ml) and warmed to 50° C. for 5-10 minutes, cooled to 25-30° C., chilled further to 0-5° C. and stirred for 30 minutes. The resulting 5-Acetyl-8-benzyloxyquinoline was isolated by filtration and washed with 1:1 mixture of acetone and diisopropyl ether (150 ml) and dried under vacuum at 60-65° C. for 4-5 hours. Yield-202 gms.
Quantity
300 g
Type
reactant
Reaction Step One
Quantity
3 L
Type
solvent
Reaction Step One
Quantity
443 g
Type
reactant
Reaction Step Two
Quantity
229 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

27 g of 5-acetyl-8-hydroxyquinoline hydrochloride are dissolved in 540 ml of anhydrous dimethylformamide and 50 g of powdered potassium carbonate are added thereto. 18.4 g of benzyl chloride are added to the mixture at 50° C. under an argon atmosphere, and the mixture is stirred at the same temperature for 4.5 hours and then further stirred at room temperature for 1.5 hours. After the reaction, water is added to the mixture, and the aqueous mixture is extracted with ethyl acetate. The extract is washed with water, a saturated sodium chloride solution, dried and then evaporated under reduced pressure to remove ethyl acetate. The residue is recrystallized from ethanol. 19.1 g of 5-acetyl-8-benzyloxyquinoline are obtained as brownish prisms. 6.35 g of said product are further recovered from the mother liquor.
Quantity
27 g
Type
reactant
Reaction Step One
Quantity
540 mL
Type
solvent
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
Quantity
18.4 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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